molecular formula C9H12ClNO2 B3052545 [3-(Aminomethyl)phenyl]acetic acid hydrochloride CAS No. 42288-55-1

[3-(Aminomethyl)phenyl]acetic acid hydrochloride

Cat. No.: B3052545
CAS No.: 42288-55-1
M. Wt: 201.65
InChI Key: YTUPIGITZDEVCJ-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)phenyl]acetic acid hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves dissolving 3-(aminomethyl)benzoic acid in a suitable solvent, followed by the addition of hydrochloric acid. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of advanced equipment and technology ensures consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

[3-(Aminomethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [3-(Aminomethyl)benzoic acid]: Similar in structure but lacks the hydrochloride group.

    [4-(Aminomethyl)phenyl]acetic acid: Similar structure but with the amino group in a different position.

    [2-(Aminomethyl)phenyl]acetic acid: Another positional isomer with different properties.

Uniqueness

[3-(Aminomethyl)phenyl]acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPIGITZDEVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-55-1
Record name Benzeneacetic acid, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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